N-(4-Hydroxyphenyl)ethanethioamide
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Overview
Description
N-(4-Hydroxyphenyl)ethanethioamide: is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)ethanethioamide typically involves the reaction of 4-hydroxyaniline with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxyphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethanethioamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-Hydroxyphenyl)ethanethioamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the ethanethioamide moiety may participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-Hydroxyphenyl)retinamide: Investigated for its anticancer activity.
N-(4-Hydroxyphenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and antiproliferative properties.
Uniqueness: N-(4-Hydroxyphenyl)ethanethioamide is unique due to the presence of the ethanethioamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(11)9-7-2-4-8(10)5-3-7/h2-5,10H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPXILAXLUETOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611376 |
Source
|
Record name | N-(4-Hydroxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88416-55-1 |
Source
|
Record name | N-(4-Hydroxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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